molecular formula C16H15ClO3 B2946398 3-Chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde CAS No. 428497-11-4

3-Chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde

Cat. No.: B2946398
CAS No.: 428497-11-4
M. Wt: 290.74
InChI Key: HPXZUUAHBFXATI-UHFFFAOYSA-N
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Description

3-Chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C16H15ClO3 and a molecular weight of 290.75 g/mol . It is characterized by the presence of a chloro group, a methoxy group, and a benzyl ether group attached to a benzaldehyde core. This compound is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

The synthesis of 3-Chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde typically involves the following steps :

    Esterification Reaction: Chlorobenzaldehyde is reacted with methanol in the presence of sodium hydroxide to form an ester intermediate.

    Aldehyde Formation: The ester intermediate undergoes a reaction to introduce the methoxy group at the aldehyde position, resulting in the formation of this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-Chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde undergoes various chemical reactions, including :

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde has several scientific research applications :

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets and pathways . The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, and other biomolecules, leading to various biological responses.

Comparison with Similar Compounds

3-Chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde can be compared with similar compounds such as:

    3-Chloro-4-methoxybenzaldehyde: Similar structure but lacks the benzyl ether group.

    3-Chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde: Similar structure but with a different position of the methyl group on the benzyl ether.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-chloro-5-methoxy-4-[(3-methylphenyl)methoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO3/c1-11-4-3-5-12(6-11)10-20-16-14(17)7-13(9-18)8-15(16)19-2/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPXZUUAHBFXATI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=C(C=C(C=C2Cl)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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